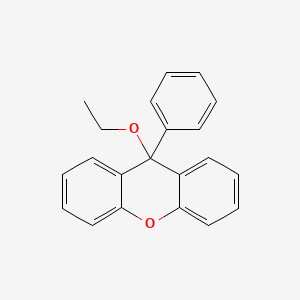

9-ethoxy-9-phenyl-9H-xanthene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-ethoxy-9-phenylxanthene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c1-2-22-21(16-10-4-3-5-11-16)17-12-6-8-14-19(17)23-20-15-9-7-13-18(20)21/h3-15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQFQBSTPJJOMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(C2=CC=CC=C2OC3=CC=CC=C31)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 9 Ethoxy 9 Phenyl 9h Xanthene

Mechanistic Investigations of C-O Bond Cleavage and Formation at C-9 Position

The carbon-oxygen bond at the C-9 position is the most reactive site in the molecule. Its cleavage leads to the formation of a highly stabilized carbocation, which is the key intermediate in many of its reactions.

Autoxidation of 9-ethoxy-9-phenyl-9H-xanthene, particularly through photosensitized oxidation, targets the C-9 position. While the direct autoxidation of the title compound is not extensively detailed, studies on the closely related 9-phenyl-9H-xanthene provide a clear mechanistic framework. The reaction proceeds via a free-radical mechanism, initiated by a sensitizer, leading to the formation of a hydroperoxide.

The process can be described in the following steps:

Initiation: A photosensitizer, such as benzophenone, absorbs light and transitions to an excited triplet state.

Hydrogen Abstraction: The excited sensitizer abstracts the hydrogen atom from the C-9 position of the xanthene ring, generating a resonance-stabilized 9-phenylxanthenyl radical.

Peroxy Radical Formation: The xanthenyl radical rapidly reacts with molecular oxygen (O₂) to form a 9-phenylxanthenylperoxy radical.

Propagation: This peroxy radical can then abstract a hydrogen atom from another molecule of 9-phenyl-9H-xanthene to form 9-hydroperoxy-9-phenyl-9H-xanthene and a new xanthenyl radical, propagating the chain reaction.

Research on substituted 9-phenylxanthenes has shown that electron-donating or electron-withdrawing groups on the 9-aryl substituent have a negligible electronic effect on the rate of these photo-oxidation reactions journals.co.za. However, the rate can be influenced by steric factors. For instance, the slower photo-oxidation of 9-benzylxanthene compared to 9-phenylxanthene is attributed to steric hindrance that destabilizes the optimal conformation for hydrogen abstraction journals.co.za. The ether oxygen within the xanthene ring is crucial, promoting the photo-oxidation more effectively than the aryl rings alone journals.co.za.

Table 1: Key Intermediates in the Autoxidation of 9-Phenylxanthene Scaffold

| Intermediate | Structure | Role in Mechanism |

| 9-Phenylxanthenyl Radical | Xanthene-C•-Ph | Formed after H-abstraction; reacts with O₂. |

| 9-Phenylxanthenylperoxy Radical | Xanthene-C(OO•)-Ph | Formed from the reaction of the xanthenyl radical with oxygen. |

| 9-Hydroperoxy-9-phenyl-9H-xanthene | Xanthene-C(OOH)-Ph | The final product of the autoxidation chain reaction. journals.co.za |

Hydride transfer is a fundamental process in the chemistry of xanthene derivatives and is intrinsically linked to the formation and reaction of the 9-phenylxanthenium cation. The cleavage of the ethoxy group from this compound under acidic conditions generates the planar, aromatic, and resonance-stabilized 9-phenylxanthenium ion.

This cation is a potent hydride acceptor. If a suitable hydride donor (e.g., sodium borohydride, another organic molecule with a labile hydride) is present, it can donate a hydride ion (H⁻) to the electrophilic C-9 position, resulting in the formation of 9-phenyl-9H-xanthene. This reaction represents the reduction of the xanthenium system.

Conversely, the formation of the xanthenium cation from a 9H-xanthene derivative can be viewed as a hydride abstraction process. While this compound itself does not donate a hydride from C-9, its parent compound, 9-phenyl-9H-xanthene, can. The stability of the resulting cation is the driving force for such reactions. This reactivity is analogous to that of other stable carbocation systems, such as the 10-methyl-9-phenylacridinium ion, which is known to participate in hydride transfer reactions with various π-acceptors.

Nucleophilic substitution at the C-9 position of this compound is a predominant reaction pathway, proceeding through an Sₙ1-like mechanism. The reaction is initiated by the departure of the ethoxy group, which is facilitated by protonation under acidic conditions.

The mechanism involves two key steps:

Formation of the Carbocation: The C-O bond of the ethoxy group cleaves, releasing ethanol (B145695) and forming the intermediate 9-phenylxanthenium cation. This is the rate-determining step. The high stability of this cation, due to extensive resonance delocalization across the xanthene core and the phenyl ring, facilitates its formation.

Nucleophilic Attack: A nucleophile attacks the electrophilic C-9 atom of the planar xanthenium cation. This addition step is typically fast and results in a new C-9 substituted xanthene derivative with a tetrahedral geometry at C-9.

A wide range of nucleophiles can participate in this reaction, leading to a diverse array of products.

Table 2: Examples of Nucleophilic Substitution Products

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Hydroxide (OH⁻) | H₂O / H⁺ | 9-Phenyl-9H-xanthen-9-ol |

| Alkoxide (RO⁻) | R-OH / H⁺ | 9-Alkoxy-9-phenyl-9H-xanthene |

| Cyanide (CN⁻) | KCN | 9-Cyano-9-phenyl-9H-xanthene |

| Azide (N₃⁻) | NaN₃ | 9-Azido-9-phenyl-9H-xanthene |

| Cysteine | L-cysteine / BF₃·OEt₂ | S-(9-Phenyl-9H-xanthen-9-yl)-L-cysteine |

Reactivity of the Ethoxy Group in this compound

The ethoxy group in this compound primarily functions as a leaving group. Ethers are generally unreactive, but the C9-O bond in this specific molecule is activated towards cleavage because its departure leads to the formation of the very stable 9-phenylxanthenium cation.

The most common reaction involving the ethoxy group is acid-catalyzed cleavage. The mechanism is as follows:

Protonation: A proton from a strong acid (e.g., HBr, HI) protonates the oxygen atom of the ethoxy group.

Formation of a Good Leaving Group: This protonation converts the ethoxy group (-OEt) into a neutral ethanol molecule (-O(H)Et), which is an excellent leaving group.

Heterolytic Cleavage: The C-O bond breaks heterolytically, with the ethanol molecule departing, leading to the formation of the 9-phenylxanthenium carbocation.

This activation is essential for the subsequent nucleophilic substitution reactions described in section 3.1.3. Without acid catalysis, the cleavage of the ethoxy group is significantly less favorable.

Transformations Involving the Phenyl Substituent

The phenyl group attached at the C-9 position is generally less reactive than the xanthene core. Transformations involving this ring typically require standard electrophilic aromatic substitution (SₑAr) conditions. In such reactions, the bulky 9-xanthenyl group acts as a substituent on the phenyl ring, directing the position of the incoming electrophile.

Due to its significant steric bulk, the 9-xanthenyl group is a strong ortho, para director, with a strong preference for substitution at the para position (C-4' of the phenyl ring) to minimize steric hindrance. The electronic effect of the 9-xanthenyl substituent is complex but it generally acts as a weak activating or deactivating group.

Potential transformations include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield 9-(4-nitrophenyl)-9-ethoxy-9H-xanthene as the major product.

Halogenation: Reaction with Br₂ in the presence of a Lewis acid catalyst like FeBr₃ would be expected to produce 9-(4-bromophenyl)-9-ethoxy-9H-xanthene.

Friedel-Crafts Reactions: These reactions are less likely to be efficient due to the steric hindrance imposed by the xanthenyl group and potential deactivation of the ring.

Redox Chemistry of Xanthene Scaffolds (excluding electrochemical properties)

The xanthene scaffold can undergo both oxidation and reduction reactions through chemical means.

Oxidation: The xanthene ring system is susceptible to oxidation, particularly at the C-9 position. While the C-9 atom in this compound is already at a higher oxidation state and substituted, related 9H-xanthenes can be readily oxidized. For example, 9H-xanthene can be oxidized to xanthone (B1684191) (a ketone) using various photocatalytic systems with molecular oxygen as the oxidant nih.govresearchgate.net. This transformation involves the oxidation of the C-9 methylene (B1212753) bridge to a carbonyl group. This indicates the general susceptibility of the xanthene core to oxidative conditions.

Reduction: The oxidized form of the xanthene scaffold, the xanthenium cation, is readily reduced. As discussed in the context of hydride transfer (Section 3.1.2), the 9-phenylxanthenium ion, formed from the title compound, can be reduced back to a 9H-xanthene derivative. This is typically achieved using chemical reducing agents capable of delivering a hydride ion or a single electron. Common reagents for such reductions include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the C-9 position of the xanthenium cation, yielding 9-phenyl-9H-xanthene.

Derivatization and Functionalization of this compound

The chemical scaffold of this compound presents multiple avenues for derivatization and functionalization, targeting the ether linkage at the 9-position, the aromatic xanthene backbone, and the pendant 9-phenyl group. While direct studies on the functionalization of this specific ether are limited, its reactivity can be inferred from the extensive chemistry of the xanthene core, particularly the reactivity of the related 9-phenyl-9H-xanthen-9-ol and the stability of the corresponding 9-phenylxanthylium cation.

A primary pathway for the derivatization of this compound involves the acid-catalyzed cleavage of the ethoxy group. This reaction proceeds through the formation of a highly stabilized 9-phenylxanthylium carbocation. This electrophilic intermediate is then susceptible to attack by a wide range of nucleophiles, allowing for the introduction of diverse functional groups at the 9-position.

Recent advancements in synthetic methodologies, such as C-H activation and cross-coupling reactions, also offer potential strategies for the direct functionalization of the xanthene framework, providing access to a broader range of derivatives. These modern techniques can offer higher selectivity and efficiency compared to traditional methods.

Reactions Involving the 9-Ethoxy Group

The most significant transformations of this compound are expected to involve the ethoxy group at the C9 position. This group can be readily cleaved under acidic conditions to generate a stable 9-phenylxanthylium cation, which serves as a versatile intermediate for the synthesis of various 9-substituted derivatives.

In the presence of a strong acid, the ethoxy group of this compound is protonated, creating a good leaving group (ethanol). The departure of ethanol results in the formation of the resonance-stabilized 9-phenylxanthylium cation. This cation is a potent electrophile and will readily react with a variety of nucleophiles.

This reactivity allows for the synthesis of a wide array of 9-substituted-9-phenyl-9H-xanthene derivatives. The general mechanism involves the initial acid-catalyzed formation of the cation, followed by the addition of a nucleophile.

The following table summarizes some potential nucleophilic substitution reactions:

| Nucleophile | Reagent Example | Product |

| Water | H₂O | 9-Phenyl-9H-xanthen-9-ol |

| Alcohols | Methanol (CH₃OH) | 9-Methoxy-9-phenyl-9H-xanthene |

| Thiols | Ethanethiol (C₂H₅SH) | 9-Ethylthio-9-phenyl-9H-xanthene |

| Amines | Ammonia (NH₃) | 9-Amino-9-phenyl-9H-xanthene |

| Azides | Sodium Azide (NaN₃) | 9-Azido-9-phenyl-9H-xanthene |

| Cyanides | Potassium Cyanide (KCN) | 9-Cyano-9-phenyl-9H-xanthene |

The efficiency of these reactions is dependent on the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature.

Functionalization of the Xanthene Aromatic Rings

Common electrophilic aromatic substitution reactions can be employed to functionalize the xanthene backbone. The positions most susceptible to attack are typically the 2, 4, 5, and 7 positions, due to the directing effect of the ether oxygen.

A summary of potential electrophilic aromatic substitution reactions on the xanthene core is presented in the table below:

| Reaction | Reagents | Expected Functional Group |

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Halogenation | Br₂, FeBr₃ | Bromo (-Br) |

| Sulfonation | Fuming H₂SO₄ | Sulfonic Acid (-SO₃H) |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkyl (-R) |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl (-COR) |

The precise regioselectivity of these reactions would need to be determined empirically, as it is influenced by a combination of electronic and steric factors.

Modification of the 9-Phenyl Group

The phenyl group at the 9-position is also an aromatic ring and can undergo electrophilic aromatic substitution. The xanthenyl substituent is generally considered to be an electron-withdrawing group due to the influence of the ether oxygen, which would direct incoming electrophiles to the meta-positions of the phenyl ring. However, the steric bulk of the xanthene framework might favor substitution at the less hindered para-position.

The functionalization of the 9-phenyl group can be achieved through standard electrophilic aromatic substitution protocols.

The following table outlines possible functionalization reactions on the 9-phenyl ring:

| Reaction | Reagents | Expected Functional Group | Probable Position(s) |

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | meta, para |

| Halogenation | Cl₂, AlCl₃ | Chloro (-Cl) | meta, para |

| Acylation | CH₃COCl, AlCl₃ | Acetyl (-COCH₃) | meta, para |

The reaction conditions would need to be carefully controlled to favor substitution on the 9-phenyl ring over the more activated xanthene nucleus.

Advanced Spectroscopic and Structural Elucidation of 9 Ethoxy 9 Phenyl 9h Xanthene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 9-ethoxy-9-phenyl-9H-xanthene, ¹H and ¹³C NMR would provide the primary framework of its chemical environment. The ¹H NMR spectrum is expected to show distinct signals for the ethoxy group's ethyl protons (a triplet and a quartet), the phenyl group's protons, and the protons on the xanthene backbone. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom, including the key quaternary carbon at the 9-position.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Determination

To unambiguously assign all proton and carbon signals and to piece together the molecule's connectivity, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show a clear correlation between the methyl and methylene (B1212753) protons of the ethoxy group. It would also map the coupling network within the phenyl ring and the aromatic protons of the xanthene moiety, helping to differentiate between them. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond couplings). sdsu.edu This is crucial for assigning which proton signal corresponds to which carbon signal. For instance, the methylene protons of the ethoxy group would show a cross-peak to the methylene carbon, and each aromatic proton would correlate to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu HMBC is invaluable for connecting different parts of the molecule. Key correlations for this compound would include the coupling from the ethoxy methylene protons to the quaternary C9 carbon and the xanthene's ether oxygen-linked carbons. Protons on the phenyl ring would show correlations to the C9 carbon, confirming the attachment of the phenyl group at this position.

The following table illustrates the expected 2D NMR correlations for the key structural fragments of this compound.

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Ethoxy -CH₂- | Ethoxy -CH₃ | Ethoxy -CH₂- | Ethoxy -CH₃, Quaternary C9 |

| Ethoxy -CH₃- | Ethoxy -CH₂- | Ethoxy -CH₃- | Ethoxy -CH₂- |

| Phenyl H (ortho) | Phenyl H (meta) | Phenyl C (ortho) | Quaternary C9, Phenyl C (meta), Phenyl C (ipso) |

| Xanthene H (e.g., H1/H8) | Xanthene H (e.g., H2/H7) | Xanthene C (e.g., C1/C8) | Xanthene C (e.g., C2/C7, C4a/C4b, C9a/C8a) |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and conformation. wikipedia.orgnih.gov While specific crystallographic data for this compound is not available, analysis of closely related structures, such as 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene, reveals the type of insights that would be obtained. nih.gov

Analysis of Intermolecular and Intramolecular Interactions (e.g., C-H···π, C-H···O, π-π stacking)

In the solid state, molecules are held together by a network of non-covalent interactions that dictate the crystal packing. For a molecule like this compound, several key interactions would be analyzed: researchgate.netresearchgate.net

C-H···π Interactions: These occur when a C-H bond points towards the electron-rich face of an aromatic ring. In the crystal lattice, C-H bonds from the ethoxy group or the xanthene backbone could interact with the phenyl rings of adjacent molecules. nih.gov

C-H···O Interactions: The oxygen atoms of the ethoxy group and the xanthene ether linkage can act as hydrogen bond acceptors. C-H bonds from neighboring molecules can form weak C-H···O hydrogen bonds, linking molecules into chains or more complex networks. nih.gov

π-π Stacking: The planar aromatic rings of the xanthene and phenyl groups can stack on top of each other. The geometry of this stacking (e.g., face-to-face or offset) influences the electronic properties of the material.

The table below summarizes typical distances for such interactions observed in related xanthene derivatives. nih.gov

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| C-H···O | Aromatic C-H | Ether/Ethoxy Oxygen | 3.3 - 3.4 |

| C-H···π | Aliphatic/Aromatic C-H | Phenyl/Xanthene Ring Centroid | 2.6 - 2.8 |

| π-π Stacking | Phenyl/Xanthene Ring | Phenyl/Xanthene Ring | 4.0 - 4.7 |

Conformational Analysis from Crystal Structures

The crystal structure would reveal the precise conformation of the molecule in the solid state. A key parameter is the dihedral angle between the plane of the xanthene system and the plane of the phenyl ring at the C9 position. In related structures like 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene, the xanthene system and the methoxyphenyl ring are found to be nearly perpendicular, with a dihedral angle of approximately 89.27°. nih.gov A similar orthogonal arrangement would be expected for this compound to minimize steric hindrance. The conformation of the ethoxy group, defined by the C9-O-C-C torsion angle, would also be determined.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₂₁H₁₈O₂), the expected exact mass would be calculated and compared to the experimental value to confirm its composition.

Beyond formula confirmation, HRMS is used to study the fragmentation of the molecule. When the molecule is ionized, it can break apart into smaller, characteristic fragments. Elucidating these fragmentation pathways provides further structural proof. For this compound, key fragmentation steps would likely involve:

Loss of the ethoxy group (-OCH₂CH₃) to form a stable xanthylium cation.

Loss of the phenyl group (-C₆H₅).

Cleavage of the xanthene ring system.

Advanced Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Elucidating Reaction Progress and Electronic Transitions

While standard IR and UV-Vis spectra provide basic functional group and conjugation information, they can be used in more advanced applications.

Infrared (IR) Spectroscopy: In monitoring the synthesis of this compound from its precursor, 9-phenyl-9H-xanthen-9-ol, IR spectroscopy is highly effective. The progress of the etherification reaction can be tracked by observing the disappearance of the broad O-H stretching band of the starting alcohol (typically around 3400-3600 cm⁻¹) and the appearance of the characteristic C-O-C stretching bands of the ether product (around 1050-1150 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by electronic transitions within its aromatic systems. The absorption bands are due to π→π* transitions associated with the conjugated xanthene and phenyl moieties. beilstein-journals.org By studying how the absorption maxima (λ_max) and molar absorptivity shift in solvents of different polarities (solvatochromism), one can gain insight into the electronic nature of the ground and excited states. beilstein-journals.org For instance, a lack of significant shifts in λ_max across different solvents would suggest that the polarity of the ground state is not substantially different from the excited state. beilstein-journals.org

Theoretical and Computational Investigations of 9 Ethoxy 9 Phenyl 9h Xanthene

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework for examining molecular structure and reactivity. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to study xanthene derivatives. nih.govnih.gov DFT, particularly with functionals like B3LYP, is often used to find a balance between computational cost and accuracy for organic molecules. semanticscholar.orgnih.gov These calculations can determine optimized molecular geometries, electronic properties, and spectroscopic features. nih.gov

For instance, in studies of related xanthene compounds, the B3LYP method combined with a triple split-valence basis set, such as 6-311G(d,p), has been successfully used to find the most stable optimized molecular structure. semanticscholar.org Such calculations are crucial as the determined geometrical parameters directly influence other predicted properties, including vibrational frequencies and electronic characteristics. The agreement between theoretically calculated geometric parameters (bond lengths and angles) and experimental data from X-ray diffraction is often very high, lending confidence to the computational models. semanticscholar.org

The highest point on a reaction energy profile corresponds to the transition state, a fleeting, high-energy arrangement of atoms that is neither reactant nor product. Identifying the geometry and energy of the transition state is crucial for understanding reaction kinetics. Transition state analysis involves locating this specific geometry on the potential energy surface. Frequency calculations are then performed to confirm its identity; a true transition state has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. This analysis provides a detailed picture of the bond-breaking and bond-forming processes that govern a chemical transformation.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are used to model this behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can map the conformational landscape of a molecule, revealing the different shapes (conformers) it can adopt and the energy barriers between them. For a molecule like 9-ethoxy-9-phenyl-9H-xanthene, with its flexible ethoxy group and rotatable phenyl ring, MD simulations can provide insight into its preferred conformations in different environments (e.g., in various solvents), which can significantly impact its reactivity and interactions with other molecules.

Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming molecular structures. DFT calculations have become a highly accurate tool for predicting NMR chemical shifts. d-nb.info

For example, in a study on the related compound 9-(4-hydroxyphenyl-tetramethyl-hexahydro-1H-xanthene-1,8(2H)-dione), DFT calculations at the B3LYP/6-311G(d,p) level were used to predict both ¹H and ¹³C NMR chemical shifts. semanticscholar.org The results showed a strong correlation between the calculated and experimentally observed values, as demonstrated in the table below. semanticscholar.org

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| 5-H | 7.5273 | 7.07 |

| 53-H | 7.0575 | 7.05 |

| 9-H | 6.9463 | 6.55 |

| 3-H | 6.5977 | 6.53 |

| 13-H | 4.6281 | 4.65 |

| 21-H | 2.5317 | 2.45 |

| 22-H | 2.4474 | 2.45 |

| 30-H | 2.2983 | 2.24 |

| 23-H | 2.1228 | 2.21 |

This table presents a subset of data for a related xanthene derivative to illustrate the predictive power of DFT for NMR chemical shifts. semanticscholar.org

Similarly, vibrational frequencies corresponding to infrared (IR) spectra can be calculated. These theoretical frequencies often show a systematic overestimation due to the neglect of anharmonicity, but they can be scaled to provide excellent agreement with experimental FT-IR spectra, aiding in the assignment of vibrational modes. semanticscholar.org

Host-Guest Interaction Modeling with 9-Phenyl-9H-xanthene Derivatives

The rigid, three-dimensional structure of the xanthene core makes its derivatives interesting candidates for host-guest chemistry, where a host molecule forms a complex with a smaller guest molecule. Computational modeling is essential for understanding the forces driving these interactions.

Studies on derivatives such as N,N'-bis(9-phenyl-9-xanthenyl)butane-1,4-diamine have shown their ability to act as hosts, forming crystalline complexes with guest molecules like cyclohexanone (B45756) and its methylated isomers. researchgate.net Hirshfeld surface analysis, a computational tool, is used to visualize and quantify intermolecular interactions within these crystals. This analysis has demonstrated that (guest)O···H(host) interatomic interactions play a significant role in the formation and stability of these complexes. researchgate.net Such modeling helps in understanding the selectivity of a host for different guests, which is crucial for applications in separation and purification. researchgate.net

Charge Distribution and Bonding Analysis

Understanding the distribution of electrons within a molecule is key to explaining its polarity, reactivity, and intermolecular interactions. Computational chemistry offers several methods for this analysis. Mulliken charge analysis, for example, partitions the total electron density among the atoms in a molecule, providing a simple picture of partial atomic charges.

More sophisticated methods like Natural Bond Orbital (NBO) analysis and Bader's Quantum Theory of Atoms in Molecules (QTAIM) provide deeper insights into chemical bonding and charge distribution. nih.govresearchgate.net Hirshfeld surface analysis can also be used to examine charge distribution and delocalization, highlighting regions of the molecule that are electron-rich or electron-poor. semanticscholar.org For this compound, such analyses would reveal the polar nature of the C-O-C ether linkages and how the electron density is distributed across the aromatic rings, providing a basis for predicting its chemical behavior.

Conclusion and Future Research Directions

Summary of Key Research Findings on 9-Ethoxy-9-phenyl-9H-xanthene

A comprehensive review of the scientific literature reveals a notable absence of studies specifically dedicated to this compound. While the broader class of xanthene derivatives has been extensively investigated, this particular compound remains largely unexplored. Research on analogous 9-alkoxy-9-aryl-xanthenes suggests that the molecule likely possesses a stable, three-dimensional structure with the phenyl and ethoxy groups situated at the central sp³-hybridized carbon of the xanthene core. The reactivity is expected to be dictated by the lability of the C9-O bond, potentially leading to the formation of a stable xanthylium cation. However, without dedicated experimental or computational studies, the specific electronic, photophysical, and reactive properties of this compound remain speculative. The key finding, therefore, is the significant research gap that exists for this compound, highlighting an opportunity for novel investigations.

Unexplored Reactivity and Synthetic Challenges

The reactivity of this compound is anticipated to be centered around the cleavage of the ethoxy group to form the 9-phenylxanthylium cation, a stable carbocation due to extensive resonance stabilization. This reactivity opens up possibilities for its use as a protecting group or as an intermediate in the synthesis of other 9-substituted xanthene derivatives. Challenges in its synthesis may lie in achieving high selectivity and yield, particularly in preventing the formation of byproducts. Green synthetic methodologies, such as ultrasound-assisted synthesis, have been successfully applied to other xanthene derivatives and could present a viable route for the efficient production of this compound. nih.gov

Potential Reactions of this compound:

| Reaction Type | Reagents | Expected Product |

| Cation Formation | Protic or Lewis Acids | 9-Phenylxanthylium salt |

| Nucleophilic Substitution | Various Nucleophiles | 9-Substituted-9-phenyl-9H-xanthene |

| Reduction | Hydride reducing agents | 9-Phenyl-9H-xanthene |

Opportunities for Novel Material Applications

Given the fluorescent properties often associated with the xanthene core, this compound could be investigated for applications in organic light-emitting diodes (OLEDs), chemical sensors, or as a fluorescent probe. The specific photophysical properties will depend on the interplay between the xanthene backbone and the phenyl and ethoxy substituents. Modification of the phenyl ring or the xanthene skeleton could further tune these properties for specific applications. For instance, the introduction of electron-donating or withdrawing groups could shift the absorption and emission wavelengths. The development of xanthene-based dyes for near-infrared (NIR) applications is a growing field, and derivatives of this compound could be designed to operate in this region for bioimaging or phototheranostics. rsc.org

Advancements in Computational Methodologies for Xanthene Chemistry

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, for which experimental data is lacking. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to model its geometry, electronic structure, and spectroscopic properties. Such studies can provide insights into the stability of the xanthylium cation, the mechanism of its formation, and the factors influencing its fluorescence. Computational screening could guide the rational design of new derivatives with tailored properties, accelerating the discovery of novel materials.

Emerging Trends in Xanthene-Based Chemical Research

Current research in xanthene chemistry is focused on the development of new synthetic methods that are more efficient and environmentally friendly. nih.govresearchgate.net There is also a strong emphasis on creating novel functional materials with advanced optical and electronic properties. nih.gov The design of "smart" materials that respond to external stimuli, such as pH or the presence of specific analytes, is another active area of investigation. nih.govresearchgate.net Furthermore, the application of xanthene derivatives in photodynamic therapy and as catalysts is gaining increasing attention. The exploration of this compound and its derivatives could contribute to these emerging fields by providing new molecular scaffolds with unique properties.

Q & A

Q. What synthetic strategies are employed to prepare 9-ethoxy-9-phenyl-9H-xanthene and its derivatives?

The synthesis typically involves cyclization of substituted benzophenones followed by functionalization. For example, 9-aryl-9-xanthenol derivatives are synthesized via Grignard reactions (e.g., o-tolylmagnesium bromide) with 9-xanthenones under reflux in THF. Subsequent alkylation or etherification (e.g., using ethylating agents) introduces ethoxy groups . Key steps include acid-catalyzed cyclization of polyhydroxybenzophenones and selective protection/deprotection of hydroxyl groups to achieve regioselectivity .

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Cyclization | H⁺ (e.g., H₂SO₄), reflux | Form xanthenone core |

| Grignard Addition | R-MgX (e.g., PhMgBr), THF, 2 h | Introduce aryl groups at C9 |

| Alkylation | CH₃I, NaOH, BTEAC (phase-transfer catalyst) | Functionalize hydroxyl groups |

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and electronic environments (e.g., deshielding effects from the xanthene core).

- X-ray Crystallography : Resolves bond lengths, angles, and non-planar puckering of the xanthene ring. Software like SHELXL refines structures using intensity data .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. How can researchers optimize purification for intermediates in xanthene synthesis?

Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates intermediates. Recrystallization from methanol or ethanol improves purity, particularly for crystalline derivatives like 9-aryl-xanthenols . For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients is recommended .

Advanced Research Questions

Q. How does conformational flexibility of the xanthene ring influence photophysical properties?

The xanthene core exhibits non-planar puckering, quantified using Cremer-Pople coordinates (amplitude q, phase φ). This puckering modulates π-conjugation, affecting fluorescence quantum yields. For example, substituents at C9 (e.g., ethoxy, phenyl) induce steric strain, altering the dihedral angle between xanthene and aryl groups, as observed in thermal ellipsoid plots . Computational DFT studies (e.g., B3LYP/6-31G*) can model these effects and predict Stokes shifts for pH-sensitive derivatives .

Q. What methodologies resolve contradictions in fluorescence data for xanthene-based pH indicators?

Discrepancies in emission spectra often arise from solvent polarity or aggregation. Researchers should:

- Use time-resolved fluorescence to distinguish static vs. dynamic quenching.

- Validate pH-dependent tautomerization via UV-vis titrations (e.g., pKa determination in buffered solutions) .

- Compare experimental results with TD-DFT calculations to identify electronic transitions .

Q. How can structural modifications enhance the compound’s utility in bioimaging?

- Water-Solubility : Introduce sulfonate or carboxylate groups (e.g., 7-(2-hydroxyethoxy)-9-oxo-xanthene derivatives) via nucleophilic substitution .

- Targeting Moieties : Conjugate with peptides or antibodies via NHS-ester coupling to the xanthene’s hydroxyl or carboxyl groups.

- Stability : Replace labile ethoxy groups with trifluoromethyl or cyano substituents to reduce hydrolysis in physiological conditions .

Q. What are best practices for resolving crystallographic disorder in xanthene derivatives?

- Collect high-resolution data (<1.0 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Use SHELXD for structure solution and Olex2 for refinement, applying restraints for disordered ethoxy/phenyl groups .

- Validate models with R₁/Rfree convergence tests and electron density maps (e.g., omit maps for ambiguous regions) .

Methodological Notes

- Handling and Stability : Store this compound in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Use gloveboxes for air-sensitive reactions .

- Data Reproducibility : Document solvent effects rigorously (e.g., dielectric constant, hydrogen bonding) in photophysical studies, as they significantly impact fluorescence lifetimes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.